molecular formula C17H13N5OS B5428900 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide

Cat. No.: B5428900
M. Wt: 335.4 g/mol
InChI Key: PAKGEFSXOKPBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide is a heterocyclic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This compound features a triazinoindole core, which is known for its diverse pharmacological properties.

Mechanism of Action

Target of Action

The primary target of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide, also known as N-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide or CBMicro_004411, is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

The binding of this compound to ferrous ions can significantly inhibit cancer cell proliferation . This is a unique mode of action compared to other iron chelators, such as VLX600 .

Biochemical Pathways

The compound’s interaction with iron ions affects the biochemical pathways related to cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function . By binding to ferrous ions, the compound can decrease intracellular iron ion levels, which can significantly inhibit cancer cell proliferation .

Result of Action

The compound has been shown to have strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 cancer cells . It can arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The compound’s selective binding to ferrous ions suggests that its efficacy could be influenced by the concentration of these ions in the environment .

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide at different dosages in animal models have not been reported yet. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide typically involves the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include refluxing in the presence of a suitable solvent such as methanol or dichloromethane . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Properties

IUPAC Name

N-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS/c23-14(18-11-6-2-1-3-7-11)10-24-17-20-16-15(21-22-17)12-8-4-5-9-13(12)19-16/h1-9H,10H2,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKGEFSXOKPBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.